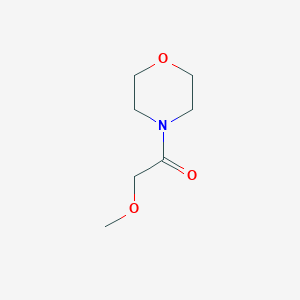![molecular formula C11H12N6O2 B12611601 Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate CAS No. 918484-95-4](/img/structure/B12611601.png)
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring.
Méthodes De Préparation
One common synthetic route starts with the preparation of 1-phenyl-3-methyl-5-amino-pyrazole, which is then treated with 1,3-diketones in glacial acetic acid to form the pyrazolo[3,4-b]pyridine core . The azidomethyl group can be introduced through a nucleophilic substitution reaction using sodium azide, and the ethyl acetate group can be added via esterification reactions .
Analyse Des Réactions Chimiques
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, the azidomethyl group can be replaced with other nucleophiles under appropriate conditions.
Esterification: The ethyl acetate group can be modified through esterification reactions with different alcohols.
Applications De Recherche Scientifique
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-b]pyridine core can mimic the structure of purine bases, allowing the compound to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit the activity of these proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]quinolines: These compounds have a similar bicyclic core but differ in the fusion pattern and substituents.
1H-pyrazolo[3,4-c]pyridines: These derivatives have a different fusion pattern, leading to variations in their chemical and biological properties.
1H-pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with distinct structural features and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.
Propriétés
Numéro CAS |
918484-95-4 |
|---|---|
Formule moléculaire |
C11H12N6O2 |
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
ethyl 2-[3-(azidomethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C11H12N6O2/c1-2-19-10(18)7-17-11-8(4-3-5-13-11)9(15-17)6-14-16-12/h3-5H,2,6-7H2,1H3 |
Clé InChI |
FHMGPMZHKRXLAQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C2=C(C=CC=N2)C(=N1)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)


![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)





![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
